N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:
- A 4-methylphenyl group at position 3 of the thiazolo-pyrimidine ring.
- An acetamide side chain substituted with a cyclohexylamine group at position 4.
- Molecular formula: C₂₀H₂₂N₄O₂S (estimated molecular weight: ~386.5 g/mol).
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-9-14(10-8-13)17-18-19(27-23-17)20(26)24(12-21-18)11-16(25)22-15-5-3-2-4-6-15/h7-10,12,15H,2-6,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHIJZIGGCNWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines .
Scientific Research Applications
N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compound 24 ()
- Core structure: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
- Substituents: Phenylamino group at position 2. Acetamide with an N-methyl group.
- Molecular formula : C₁₈H₁₉N₅SO₂ (MW: 369.44 g/mol).
- Key differences: The thienopyrimidine core lacks the thiazole ring present in the target compound, altering electronic properties and steric interactions.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core structure : Thiazolo[3,2-a]pyrimidine.
- Substituents :
- Trimethoxybenzylidene group at position 2.
- Ethyl carboxylate at position 5.
- Key differences : The thiazolo[3,2-a]pyrimidine core differs in ring fusion geometry compared to the target compound’s [4,5-d] configuration, leading to distinct conformational and crystallographic properties (e.g., C2—S1—C9—N2 torsion angle: 0.7°) .
Substituent Variations
N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide ()
- Substituent : 4-Fluorophenyl group at position 3.
- Molecular formula : C₁₉H₁₉FN₄O₂S (MW: 386.4 g/mol).
Synthesized Derivatives in
- Core structure : Benzo[b][1,4]oxazin-3(4H)-one.
- Substituents : Substituted phenyl groups via 1,2,4-oxadiazole linkers.
- Key differences : The oxadiazole linker and benzoxazine core contrast with the thiazolo-pyrimidine system, impacting reactivity and bioactivity.
Physicochemical Properties
Research Implications
- Synthetic Optimization : Methods from (Cs₂CO₃-mediated coupling) and (sodium methylate alkylation) provide scalable routes for analogous compounds .
- Crystallographic Insights : The thiazolo[3,2-a]pyrimidine derivative () demonstrates the importance of ring fusion geometry in conformational stability, which could guide drug design for the target compound .
Biological Activity
N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 382.48 g/mol |
| Molecular Formula | C20H22N4O2S |
| LogP | 3.251 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.274 Ų |
This compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-incorporated compounds that demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as novel antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and pyrimidine rings can enhance efficacy against specific pathogens .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical cellular processes, leading to altered metabolic pathways. For instance, it has been suggested that the compound could act as an enzyme inhibitor, affecting pathways related to cancer cell metabolism and proliferation .
Case Studies and Research Findings
- Anticancer Evaluation :
- Antimicrobial Testing :
- SAR Analysis :
Q & A
Q. What mechanistic insights explain the compound’s dual activity as a COX-2 inhibitor and apoptosis inducer?
- Methodology : Use transcriptomic profiling (RNA-seq) and proteomic analysis (Western blot for caspase-3, Bcl-2) to identify overlapping pathways. Validate via COX-2 enzymatic inhibition assays and annexin V staining to confirm apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
